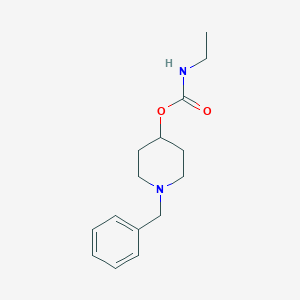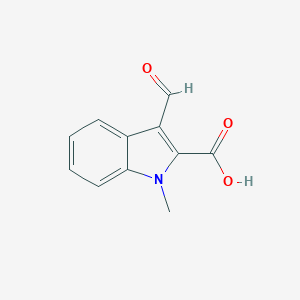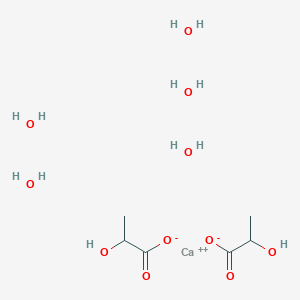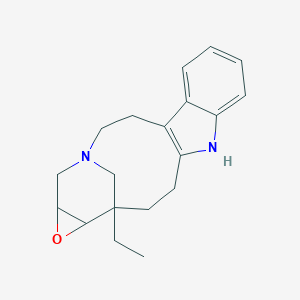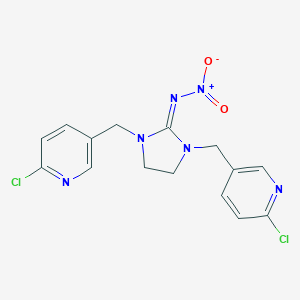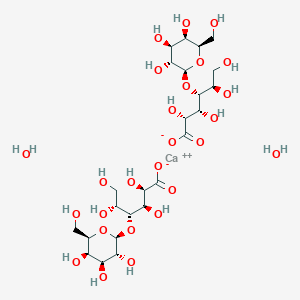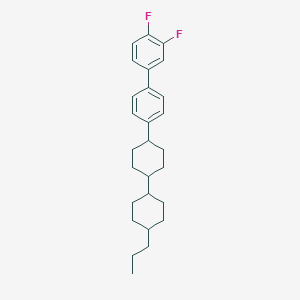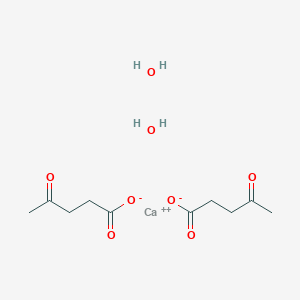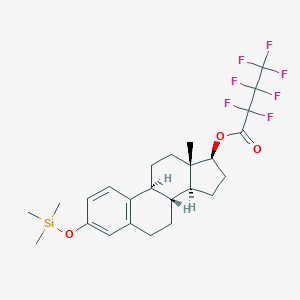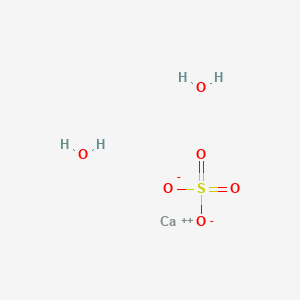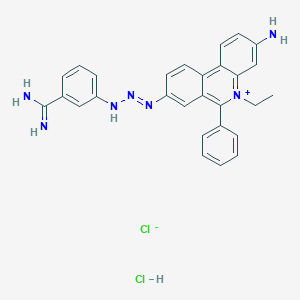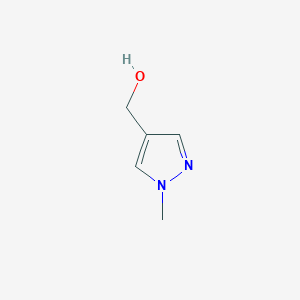![molecular formula C17H15N9O3S2 B046970 1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime CAS No. 115786-71-5](/img/structure/B46970.png)
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTT-3033 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BTT-3033 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BTT-3033 has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
BTT-3033 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTT-3033 has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTT-3033 has been shown to bind to amyloid beta plaques in the brain, which may have implications for the diagnosis and treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BTT-3033 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, BTT-3033 has been shown to have a high binding affinity for its target molecules, which makes it a useful tool for studying specific pathways and enzymes. However, there are also limitations to using BTT-3033 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, BTT-3033 has only been studied in vitro and in animal models, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for the study of BTT-3033. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BTT-3033 and its potential implications for the diagnosis and treatment of Alzheimer's disease. Finally, more studies are needed to determine the safety and efficacy of BTT-3033 in humans.
Méthodes De Synthèse
The synthesis of BTT-3033 has been achieved using various methods. One of the most common methods involves the reaction of 4-hydroxyphenyl tetrazole with thioacetic acid followed by the reaction with 2-bromo-2-methylpropionyl bromide and hydroxylamine hydrochloride to yield BTT-3033. Other methods involve the use of different reagents and conditions.
Applications De Recherche Scientifique
BTT-3033 has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. BTT-3033 has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, BTT-3033 has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain.
Propriétés
Numéro CAS |
115786-71-5 |
|---|---|
Nom du produit |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime |
Formule moléculaire |
C17H15N9O3S2 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
4-[5-[2-hydroxyimino-3-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylpropyl]sulfanyltetrazol-1-yl]phenol |
InChI |
InChI=1S/C17H15N9O3S2/c27-14-5-1-12(2-6-14)25-16(18-21-23-25)30-9-11(20-29)10-31-17-19-22-24-26(17)13-3-7-15(28)8-4-13/h1-8,27-29H,9-10H2 |
Clé InChI |
PJODZKNJLOSBSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=NO)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
SMILES canonique |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=NO)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
Synonymes |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



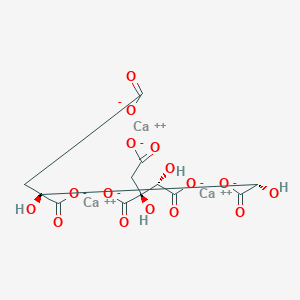
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
